ethyl (2E)-2-(1-benzyl-3,5-dimethylpyrazol-4-yl)-2-hydroxyiminoacetate
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Overview
Description
Ethyl (2E)-2-(1-benzyl-3,5-dimethylpyrazol-4-yl)-2-hydroxyiminoacetate is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a benzyl group, dimethylpyrazole ring, and a hydroxyiminoacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-2-(1-benzyl-3,5-dimethylpyrazol-4-yl)-2-hydroxyiminoacetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the 3,5-dimethylpyrazole ring.
Benzylation: The pyrazole ring is then benzylated using benzyl bromide in the presence of a base such as potassium carbonate.
Esterification: The benzylated pyrazole is subjected to esterification with ethyl chloroacetate under basic conditions to form the ethyl ester.
Hydroxyimino Formation: Finally, the ethyl ester is treated with hydroxylamine hydrochloride to introduce the hydroxyimino group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-2-(1-benzyl-3,5-dimethylpyrazol-4-yl)-2-hydroxyiminoacetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
Ethyl (2E)-2-(1-benzyl-3,5-dimethylpyrazol-4-yl)-2-hydroxyiminoacetate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl (2E)-2-(1-benzyl-3,5-dimethylpyrazol-4-yl)-2-hydroxyiminoacetate involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the benzyl and pyrazole moieties may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2E)-2-(1-phenyl-3,5-dimethylpyrazol-4-yl)-2-hydroxyiminoacetate
- Ethyl (2E)-2-(1-benzyl-3-methylpyrazol-4-yl)-2-hydroxyiminoacetate
- Ethyl (2E)-2-(1-benzyl-3,5-dimethylpyrazol-4-yl)-2-oxoacetate
Uniqueness
Ethyl (2E)-2-(1-benzyl-3,5-dimethylpyrazol-4-yl)-2-hydroxyiminoacetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the benzyl and hydroxyimino groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
ethyl (2E)-2-(1-benzyl-3,5-dimethylpyrazol-4-yl)-2-hydroxyiminoacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-4-22-16(20)15(18-21)14-11(2)17-19(12(14)3)10-13-8-6-5-7-9-13/h5-9,21H,4,10H2,1-3H3/b18-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWVRKZRGGJCOB-OBGWFSINSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NO)C1=C(N(N=C1C)CC2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/O)/C1=C(N(N=C1C)CC2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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